molecular formula C12H17NO5 B6662511 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B6662511
M. Wt: 255.27 g/mol
InChI Key: UOKAYOLHICFTBP-UHFFFAOYSA-N
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Description

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid is a complex organic compound featuring a unique bicyclic structure. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, known for its interesting biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to changes in biological processes and pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid stands out due to its combination of a morpholine ring and a bicyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable in the development of new materials and therapeutic agents .

Properties

IUPAC Name

4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-11(8-5-7-1-2-10(8)18-7)13-3-4-17-6-9(13)12(15)16/h7-10H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKAYOLHICFTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N3CCOCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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